molecular formula C20H11ClO5 B2944750 (Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate CAS No. 622360-82-1

(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Cat. No.: B2944750
CAS No.: 622360-82-1
M. Wt: 366.75
InChI Key: SXEVXURCLMSPCS-ZDLGFXPLSA-N
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Description

(Z)-2-(3-Chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a benzofuran-derived compound featuring a fused benzofuran core with a substituted benzylidene group at the 2-position and a furan-2-carboxylate ester at the 6-position. The Z-configuration of the benzylidene double bond is critical for its stereochemical and electronic properties.

Properties

IUPAC Name

[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClO5/c21-13-4-1-3-12(9-13)10-18-19(22)15-7-6-14(11-17(15)26-18)25-20(23)16-5-2-8-24-16/h1-11H/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEVXURCLMSPCS-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a synthetic compound that has attracted attention for its potential biological activities. This article reviews the compound's biological properties, including its anticancer, anti-inflammatory, and antioxidant effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of (Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is C18H15ClO4. Its structure features a benzofuran moiety that is known for various biological activities. The presence of the chlorobenzylidene group enhances its interaction with biological targets.

1. Anticancer Properties

Research indicates that (Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

Table 1: IC50 Values Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-70.39
NCI-H4600.46
HeLa7.01
SF-26831.5

These values indicate that the compound is particularly potent against breast cancer cells (MCF-7) and lung cancer cells (NCI-H460) .

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. Studies suggest it inhibits pro-inflammatory cytokines, which play a crucial role in inflammatory responses. This activity may be beneficial in treating conditions characterized by chronic inflammation .

3. Antioxidant Activity

Preliminary investigations reveal that (Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate possesses antioxidant properties. It has been observed to scavenge free radicals, thereby protecting cells from oxidative stress .

Case Study: GSK-3β Inhibition

A study highlighted the compound's potential as a GSK-3β inhibitor, which is significant in the context of diseases like Alzheimer's and cancer. The compound demonstrated an IC50 value of 1.6 µM against GSK-3β, indicating strong inhibitory activity . In neuroblastoma N2a cells treated with 12.5 µM of the compound, an increase in GSK-3β Ser9 levels was noted, confirming its inhibitory effect.

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to further understand the interactions between (Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate and GSK-3β protein. These simulations provide insights into binding affinities and interaction patterns, essential for drug design .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and computational properties of (Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate and its analogs, derived from the provided evidence:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence ID
(Z)-2-(3-Chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate (Target) 3-Cl on benzylidene C₂₀H₁₁ClO₅ 366.7 Electron-withdrawing Cl at meta position; Z-configuration stabilizes planar benzofuran core. Inferred
[(2Z)-2-[(4-Chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate 4-Cl on benzylidene C₂₀H₁₁ClO₅ 366.7 Para-Cl substituent may enhance π-π stacking; similar MW but altered electronic distribution.
[(2Z)-2-[(2,4-Dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 5-methoxy-2-phenyl-...* 2,4-OCH₃ on benzylidene; 5-OCH₃ on ester C₃₄H₂₅NO₈ 583.6 Methoxy groups increase hydrophilicity; extended conjugation due to phenyl substituent on ester.
[(2Z)-2-[(2-Chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate 2-Cl, 6-F on benzylidene; dimethylcarbamate C₁₈H₁₃ClFNO₄ 361.7 Halogen diversity (Cl + F) enhances electronegativity; carbamate group alters solubility and hydrogen bonding potential.
(Z)-2-(2-Chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate 2-Cl on benzylidene C₂₀H₁₁ClO₅ 366.7 Ortho-Cl substituent introduces steric hindrance, potentially reducing crystal packing efficiency.
(Z)-2-(2-Ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate 2-OCH₂CH₃ on benzylidene C₂₂H₁₆O₆ 376.4 Ethoxy group increases lipophilicity; larger substituent may disrupt intermolecular interactions.

*Full name truncated for brevity; see for details.

Key Comparative Insights

Substituent Position and Electronic Effects

  • Chlorine Position : The 3-Cl substituent (target compound) vs. 4-Cl or 2-Cl alters electronic density distribution. Meta-substitution (3-Cl) may balance electron withdrawal without excessive steric effects, whereas para-Cl enhances symmetry for crystallinity.
  • Methoxy vs. Ethoxy : Methoxy groups (e.g., ) improve solubility in polar solvents compared to ethoxy , which prioritizes lipid membrane permeability.

Functional Group Impact

  • Ester vs. Carbamate : The furan-2-carboxylate ester in the target compound provides rigidity and planar geometry, favoring π-π interactions. In contrast, the dimethylcarbamate in introduces rotational freedom and hydrogen-bond acceptor sites.

Molecular Weight and Complexity

  • The target compound (MW 366.7) is lighter than the 2,4-dimethoxy derivative (MW 583.6) , suggesting differences in bioavailability and synthetic accessibility.

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